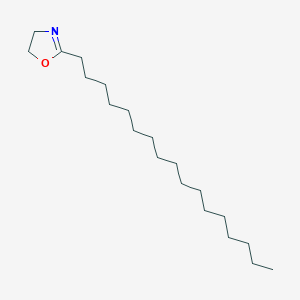
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride involves several steps. One common method includes the reaction of piperidine with ethylene oxide to form 1-(2-hydroxyethyl)piperidine, which is then converted to 1-(2-(Piperidin-1-yl)ethyl)piperidine through a series of reactions involving amination and cyclization . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency . Major products formed from these reactions include various substituted piperidine derivatives with potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and transporters, modulating their activity and influencing neurotransmission . This modulation can lead to various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective actions .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Piperidin-1-yl)ethyl)piperidin-4-amine trihydrochloride can be compared with other similar compounds, such as:
1-(2-(Morpholin-4-yl)ethyl)piperidin-4-amine trihydrochloride: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
1-(2-Aminoethyl)piperidine: This compound lacks the additional piperidine ring and has different pharmacological properties.
Eigenschaften
Molekularformel |
C12H28Cl3N3 |
|---|---|
Molekulargewicht |
320.7 g/mol |
IUPAC-Name |
1-(2-piperidin-1-ylethyl)piperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C12H25N3.3ClH/c13-12-4-8-15(9-5-12)11-10-14-6-2-1-3-7-14;;;/h12H,1-11,13H2;3*1H |
InChI-Schlüssel |
YLCRKGNQXDCJOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2CCC(CC2)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Butyl-2-chloroimidazo[1,2-b]pyridazine](/img/structure/B8367534.png)







![N-Cyclohexyl-1-[(2-nitrophenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B8367614.png)

